molecular formula C10H20O4S B12637138 Ethyl (4-methylpentane-1-sulfonyl)acetate CAS No. 921755-19-3

Ethyl (4-methylpentane-1-sulfonyl)acetate

Cat. No.: B12637138
CAS No.: 921755-19-3
M. Wt: 236.33 g/mol
InChI Key: ZQAMBWNFDWQFDF-UHFFFAOYSA-N
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Description

Ethyl (4-methylpentane-1-sulfonyl)acetate is an organic compound with a complex structure that includes an ethyl ester, a sulfonyl group, and a branched alkane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-methylpentane-1-sulfonyl)acetate typically involves the esterification of 4-methylpentane-1-sulfonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-methylpentane-1-sulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonyl esters.

Scientific Research Applications

Ethyl (4-methylpentane-1-sulfonyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (4-methylpentane-1-sulfonyl)acetate involves its reactive sulfonyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a biochemical probe. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-methylpentane-1-sulfonyl)acetate: Unique due to its branched alkane chain and sulfonyl group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl (4-methylhexane-1-sulfonyl)acetate: Similar but with a longer alkane chain.

Properties

CAS No.

921755-19-3

Molecular Formula

C10H20O4S

Molecular Weight

236.33 g/mol

IUPAC Name

ethyl 2-(4-methylpentylsulfonyl)acetate

InChI

InChI=1S/C10H20O4S/c1-4-14-10(11)8-15(12,13)7-5-6-9(2)3/h9H,4-8H2,1-3H3

InChI Key

ZQAMBWNFDWQFDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)CCCC(C)C

Origin of Product

United States

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